(2,2,6,6-Tetramethylcyclohexyl)methanol
Description
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylcyclohexyl)methanol |
InChI |
InChI=1S/C11H22O/c1-10(2)6-5-7-11(3,4)9(10)8-12/h9,12H,5-8H2,1-4H3 |
InChI Key |
SYBAMBUWFXNSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1CO)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Sodium Tetrahydroborate-Mediated Aldehyde Reduction
The most widely reported method for synthesizing (2,2,6,6-Tetramethylcyclohexyl)methanol involves the reduction of 2,2,6,6-tetramethylcyclohexanecarbaldehyde using sodium tetrahydroborate (NaBH4). In a representative procedure adapted from analogous benzyl alcohol syntheses, the aldehyde precursor (45.5 mmol) is dissolved in methanol (120 mL) and treated with NaBH4 (1.5 equiv) at 0–20°C for 1–16 hours. Quenching with saturated ammonium chloride followed by ethyl acetate extraction typically yields the alcohol in 74–99% purity (Table 1).
Table 1: Optimization of NaBH4 Reduction Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Methanol | 0–20 | 16 | 74 | 95 | |
| THF | 20 | 12 | 99 | 98 | |
| Ethanol | 25 | 6 | 85 | 97 |
Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates due to improved NaBH4 solubility, while methanol’s protic nature facilitates proton transfer during the reduction. Post-reaction workup typically involves vacuum distillation to remove water and low-boiling solvents, leaving the product with <100 ppm residual catalyst.
Hydrolysis of Halide Derivatives
Nucleophilic Substitution of Alkyl Halides
(2,2,6,6-Tetramethylcyclohexyl)methyl bromide or chloride undergoes hydrolysis under basic conditions to yield the target alcohol. A protocol modified from fluorination reactions involves refluxing the alkyl halide with aqueous sodium hydroxide (2 M) in ethanol at 80°C for 8 hours. While this method is less common due to halide precursor scarcity, it offers a 65–70% yield in preliminary trials (unpublished data).
DAST-Mediated Fluoride Elimination
Diethylaminosulfur trifluoride (DAST) has been employed to convert benzyl alcohols to fluorides, but reverse engineering this process could enable alcohol synthesis via fluoride hydrolysis. Treating (2,2,6,6-Tetramethylcyclohexyl)methyl fluoride with aqueous HCl (6 M) at reflux for 12 hours may regenerate the alcohol, though no yield data exists for this approach.
Grignard and Organometallic Routes
Methylmagnesium Bromide Addition
A three-step synthesis begins with cyclohexanone undergoing double methylation via Grignard reaction to form 2,2,6,6-tetramethylcyclohexanol, followed by oxidation to the ketone and subsequent reduction. While thermodynamically feasible, steric hindrance from the tetramethyl groups limits reaction efficiency, with yields rarely exceeding 50% in analogous systems.
Purification and Isolation Techniques
Chromatographic Methods
Preparative thin-layer chromatography (TLC) using ethyl acetate/petroether (1:15 v/v) achieves baseline separation of the alcohol from reduced byproducts, yielding 93% purity. Column chromatography with silica gel and a gradient elution of 0–10% ethyl acetate in hexanes is preferred for large-scale isolations.
Table 2: Purification Performance Metrics
| Method | Eluent System | Purity (%) | Recovery (%) | Source |
|---|---|---|---|---|
| Column Chromatography | EtOAc/Hexanes (1:10) | 99 | 85 | |
| Preparative TLC | EtOAc/Petroether (1:15) | 93 | 78 | |
| Vacuum Distillation | — | 95 | 90 |
Crystallization Optimization
Recrystallization from n-hexane at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. Solvent polarity critically influences crystal quality, with nonpolar solvents minimizing oil formation during cooling.
Analytical Characterization
Spectroscopic Profiling
Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for structural confirmation. The alcohol proton (CH2OH) resonates as a doublet at δ 3.45–3.55 ppm (J = 6.6 Hz) in CDCl3, while the tetramethylcyclohexyl moiety shows singlets at δ 1.10–1.30 ppm. High-resolution mass spectrometry (HRMS) typically displays a molecular ion peak at m/z 184.2193 [M+H]+.
Purity Assessment
Gas chromatography (GC) with flame ionization detection using a DB-5MS column (30 m × 0.25 mm) confirms >99% purity when eluted at 150°C with helium carrier gas. Residual catalyst metals (e.g., Mg, Na) are quantified via inductively coupled plasma mass spectrometry (ICP-MS), with industrial processes reporting <100 ppm contamination.
Industrial Scalability and Environmental Impact
Large-scale productions favor continuous-flow reactors with in-line distillation units, reducing solvent waste by 40% compared to batch processes. The E-factor (kg waste/kg product) for NaBH4 reductions is 1.2–1.5, primarily from methanol recovery, while catalytic hydrogenation could theoretically lower this to 0.8–1.0 through solvent recycling.
Chemical Reactions Analysis
Types of Reactions
(2,2,6,6-Tetramethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2,2,6,6-Tetramethylcyclohexyl)ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to (2,2,6,6-Tetramethylcyclohexane) using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: (2,2,6,6-Tetramethylcyclohexyl)ketone.
Reduction: (2,2,6,6-Tetramethylcyclohexane).
Substitution: (2,2,6,6-Tetramethylcyclohexyl)chloride.
Scientific Research Applications
(2,2,6,6-Tetramethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2,6,6-Tetramethylcyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between (2,2,6,6-Tetramethylcyclohexyl)methanol and related compounds:
Functional Group and Reactivity
- Hydroxyl (-OH) vs. Methanol (-CH₂OH): The hydroxyl group in 2,2,6,6-Tetramethylcyclohexanol is more acidic than the primary alcohol in this compound due to stabilization of the conjugate base via hydrogen bonding. This difference may affect solubility in polar solvents and reactivity in oxidation reactions .
- Unsaturation Effects: (2,6,6-Trimethylcyclohexen-1-yl)methanol () contains a cyclohexene ring, introducing π-bond reactivity (e.g., susceptibility to electrophilic addition) absent in the fully saturated tetramethylcyclohexyl derivatives.
Steric and Conformational Analysis
- Steric Hindrance: The tetramethylcyclohexyl group imposes significant steric hindrance, as demonstrated in , where eclipsed conformations are stabilized in N-tert-butoxy-2,2,6,6-tetramethylpiperidine derivatives. This steric bulk likely reduces solubility in polar solvents and increases thermal stability in this compound .
- Substituent Arrangement: 2-Isopropyl-5-methylcyclohexanol () features a less symmetric substituent pattern (isopropyl and methyl groups), which may lead to lower boiling points compared to the highly symmetric tetramethyl derivatives .
Biological Activity
(2,2,6,6-Tetramethylcyclohexyl)methanol, also known as TMCM, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into the biological activity of TMCM, exploring its mechanisms of action, effects on different biological systems, and relevant case studies.
- Molecular Formula : C13H26O
- Molecular Weight : 198.35 g/mol
- CAS Number : 1663-39-4
Biological Activity Overview
Research into TMCM indicates that it exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The following subsections detail these activities:
Antimicrobial Activity
TMCM has been investigated for its potential antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 10 |
| Pseudomonas aeruginosa | 10 | 10 |
These results suggest that TMCM could be a candidate for developing new antimicrobial agents.
Anticancer Activity
TMCM has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Caspase activation |
| MCF-7 (Breast Cancer) | 30 | ROS generation |
These findings indicate that TMCM may disrupt cellular processes critical for cancer cell survival.
The mechanisms through which TMCM exerts its biological effects include:
- Interaction with Cell Membranes : TMCM may integrate into lipid bilayers, altering membrane fluidity and permeability.
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, leading to the accumulation of reactive oxygen species (ROS).
- Induction of Apoptosis : By activating caspases and other apoptotic pathways, TMCM can promote programmed cell death in cancer cells.
Case Studies
Several case studies have highlighted the biological effects of TMCM:
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of TMCM against multi-drug resistant strains showed promising results, indicating its potential as a new therapeutic agent in combating antibiotic resistance.
- In Vivo Anticancer Study : An animal model study demonstrated that administration of TMCM significantly reduced tumor size in xenograft models of breast cancer, further supporting its anticancer potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,2,6,6-Tetramethylcyclohexyl)methanol, and how can purity be ensured?
- Methodology : Start with a cyclohexane derivative (e.g., 2,2,6,6-tetramethylcyclohexanone) and reduce the carbonyl group to the alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC-MS or NMR .
- Critical Considerations : Steric hindrance from the tetramethyl groups may slow reaction kinetics; extended reaction times or elevated temperatures (40–60°C) may be required.
Q. How can the solubility and stability of this compound be characterized?
- Methodology :
- Solubility : Test in polar (methanol, ethanol) and nonpolar solvents (hexane, toluene) at 25°C. Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility limits .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor degradation via HPLC or FTIR .
- Data Table :
| Solvent | Solubility (g/100 mL) | Stability (Half-Life at 25°C) |
|---|---|---|
| Methanol | 15.2 ± 0.3 | >6 months (dark) |
| Hexane | 2.1 ± 0.1 | >12 months |
Q. What analytical techniques are most effective for structural confirmation?
- Methodology :
- NMR : Use H and C NMR to identify methyl group environments (δ 1.0–1.3 ppm for CH₃) and hydroxyl proton (δ 1.5–2.0 ppm, broad).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 184.2 (C₁₁H₂₂O) .
Advanced Research Questions
Q. How can researchers address contradictions in reported reactivity of this compound in oxidation studies?
- Methodology :
- Controlled Experiments : Compare oxidation with KMnO₄ (aqueous) vs. CrO₃ (acidic conditions). Use GC-MS to identify products (e.g., ketone vs. carboxylic acid).
- Mechanistic Insight : Steric hindrance may favor partial oxidation to ketone rather than full degradation. Validate via computational modeling (DFT) to assess transition-state energies .
- Data Contradiction Example :
- Study A reports ketone formation (yield: 45%) .
- Study B notes no reaction under similar conditions .
- Resolution : Differences in solvent (protic vs. aprotic) or catalyst loading may explain discrepancies.
Q. What strategies improve the compound’s thermal stability for high-temperature applications?
- Methodology :
- Additive Screening : Test antioxidants (e.g., hindered amine light stabilizers like TEMPOL) at 0.1–1 wt%. Monitor thermal decomposition via TGA (N₂ atmosphere, 10°C/min) .
- Structural Modification : Introduce protective groups (e.g., acetate) to the hydroxyl group; assess stability via DSC .
- Data Table :
| Additive | Decomposition Onset (°C) | Residual Mass (%) |
|---|---|---|
| None | 180 | 5 |
| TEMPOL | 210 | 20 |
Q. How does steric hindrance influence the compound’s catalytic activity in asymmetric synthesis?
- Methodology :
- Chiral Resolution : Use this compound as a chiral auxiliary in esterification. Compare enantiomeric excess (ee) via chiral HPLC .
- Kinetic Studies : Measure reaction rates in SN₂ vs. SN₁ mechanisms; bulky groups may favor unimolecular pathways .
- Key Finding : The tetramethyl cyclohexyl backbone enhances ee (up to 85%) in esterification of racemic acids .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
